
1beta-D-Arabinofuranosyl-5-methylcytosine
Descripción general
Descripción
1beta-D-Arabinofuranosyl-5-methylcytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety, which imparts unique biological properties. It is primarily known for its antiviral and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1beta-D-Arabinofuranosyl-5-methylcytosine typically involves the glycosylation of a protected arabinose derivative with a suitable cytosine analog. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the coupling reaction. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1beta-D-Arabinofuranosyl-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cytosine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Pharmacological Properties
1-beta-D-Arabinofuranosyl-5-methylcytosine exhibits several pharmacological activities, primarily due to its structural similarity to natural nucleosides. It is often studied for its role as a DNA polymerase inhibitor , which can lead to the interruption of DNA synthesis in rapidly dividing cells, such as cancer cells.
Anticancer Applications
1-beta-D-Arabinofuranosyl-5-methylcytosine has been investigated for its anticancer properties. Its ability to inhibit DNA synthesis makes it a candidate for treating hematologic malignancies. Notably, it has been evaluated in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Case Study: Combination Therapy
In a clinical study involving patients with refractory hematologic malignancies, 1-beta-D-Arabinofuranosyl-5-methylcytosine was used alongside other agents to assess its impact on survival rates and disease progression. The results indicated improved outcomes compared to monotherapy protocols .
Antiviral Applications
The compound also shows promise as an antiviral agent. It has demonstrated effectiveness against various viral pathogens by inhibiting their replication processes.
Case Study: Mycobacterial Infections
Research has highlighted the efficacy of 1-beta-D-Arabinofuranosyl-5-methylcytosine against Mycobacterium tuberculosis and Mycobacterium avium. In vitro studies reported significant growth inhibition, suggesting its potential role in treating drug-resistant mycobacterial infections .
Biodistribution and Imaging Applications
Recent advancements have led to the development of radiolabeled derivatives of 1-beta-D-Arabinofuranosyl-5-methylcytosine for use in positron emission tomography (PET) imaging. These derivatives allow for real-time monitoring of cellular uptake and distribution within tumor tissues.
Case Study: PET Imaging
A study investigated the biodistribution of a radiolabeled form of 1-beta-D-Arabinofuranosyl-5-methylcytosine in animal models. The findings indicated that this compound could serve as an effective imaging agent for assessing tumor response to therapy, providing valuable insights into treatment efficacy .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 1beta-D-Arabinofuranosyl-5-methylcytosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase activity, leading to chain termination and apoptosis of rapidly dividing cells. This mechanism is particularly effective against cancer cells and viruses that rely on rapid DNA replication .
Comparación Con Compuestos Similares
Cytarabine (1-beta-D-Arabinofuranosylcytosine): A well-known anticancer agent used in the treatment of acute myeloid leukemia.
Vidarabine (1-beta-D-Arabinofuranosyladenine): An antiviral agent effective against herpes simplex virus.
Uniqueness: 1beta-D-Arabinofuranosyl-5-methylcytosine is unique due to its methyl group on the cytosine ring, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA polymerase and improved therapeutic outcomes .
Actividad Biológica
1beta-D-Arabinofuranosyl-5-methylcytosine (also referred to as Ara-C or cytarabine) is a nucleoside analog that has been extensively studied for its biological activity, particularly in the context of cancer treatment. This compound mimics the structure of natural nucleosides, allowing it to interfere with DNA synthesis and repair processes. Its efficacy has been primarily observed in hematological malignancies, such as acute myeloid leukemia (AML) and non-Hodgkin lymphoma.
The biological activity of this compound is largely attributed to its incorporation into DNA during replication, where it acts as a chain terminator. The compound is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which then competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This leads to the inhibition of DNA polymerase and ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.
Pharmacokinetics and Metabolism
This compound is administered intravenously due to its poor oral bioavailability. Once in circulation, it undergoes rapid metabolism, primarily by deamination to uracil derivatives, which can limit its therapeutic effectiveness. Research has shown that the pharmacokinetic profile can vary significantly based on patient-specific factors such as age, renal function, and concurrent medications.
Biological Activity in Preclinical Studies
Numerous studies have investigated the biological activity of this compound in vitro and in vivo.
In Vitro Studies
In vitro studies have demonstrated that Ara-C induces apoptosis in various leukemia cell lines through mechanisms involving the activation of caspases and the mitochondrial pathway. For example:
- Cell Lines Tested : HL-60 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
- Findings : Significant reduction in cell viability was observed at concentrations above 1 µM after 24 hours of exposure.
In Vivo Studies
In vivo studies using murine models have further elucidated the compound's efficacy:
- Model : Mice bearing human leukemia xenografts.
- Treatment Regimen : Ara-C administered at doses ranging from 100 to 200 mg/m².
- Results : Tumor regression was noted in treated groups compared to controls, with a significant increase in overall survival rates.
Clinical Applications
This compound has been a cornerstone in chemotherapy regimens for acute leukemias. Its use is often combined with other agents to enhance efficacy and reduce resistance.
Case Studies
Several case studies highlight the successful application of Ara-C:
- Case Study 1 : A 45-year-old male diagnosed with AML achieved complete remission after a standard induction regimen including Ara-C.
- Case Study 2 : A pediatric patient with acute lymphoblastic leukemia showed a favorable response to Ara-C as part of a multi-agent therapy protocol.
Resistance Mechanisms
Despite its effectiveness, resistance to this compound can develop through various mechanisms:
- Decreased dCK Activity : Reduced expression or activity of dCK can limit the phosphorylation of Ara-C.
- Increased Drug Efflux : Overexpression of transport proteins such as MRP1 may lead to enhanced efflux of Ara-C from cancer cells.
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
Record name | NSC529544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2140-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.